molecular formula C9H22Cl2N2O B1398257 2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride CAS No. 1219957-09-1

2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride

Cat. No.: B1398257
CAS No.: 1219957-09-1
M. Wt: 245.19 g/mol
InChI Key: RVISPBOTDPPBPT-UHFFFAOYSA-N
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Description

2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2O. It is known for its potential therapeutic and industrial applications. This compound is part of the piperidine family, which is significant in the pharmaceutical industry due to its presence in various drug classes .

Scientific Research Applications

2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Preparation Methods

The synthesis of 2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with formaldehyde and methylamine, followed by the reduction of the resulting imine to form the desired product. The reaction conditions typically involve the use of hydrogen gas and a metal catalyst such as palladium on carbon . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting imines to amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of 2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors in the nervous system. The compound may modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler structure with a wide range of applications in organic synthesis.

    N-Methylpiperidine: Similar in structure but lacks the ethanol group, leading to different chemical properties and applications.

    Piperidinylmethylamine: Another related compound with different functional groups, affecting its reactivity and use in synthesis

This compound’s unique structure, including the ethanol and piperidinylmethyl groups, provides distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[methyl(piperidin-3-ylmethyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-11(5-6-12)8-9-3-2-4-10-7-9;;/h9-10,12H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVISPBOTDPPBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride
Reactant of Route 6
2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride

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